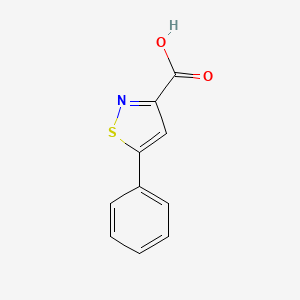

3-Isothiazolecarboxylic acid, 5-phenyl-

Description

Significance of the Isothiazole (B42339) Core in Chemical and Biological Sciences

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. mdpi.com Its unique electronic properties and ability to participate in various non-covalent interactions have made it a key component in a wide array of therapeutic agents. Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.commdpi.com For instance, the isothiazole nucleus is found in the antibacterial drug sulfasomizole (B1216901) and has been incorporated into molecules studied as anticancer agents and for the treatment of Alzheimer's disease. bldpharm.comaksci.com The stability of the isothiazole ring and its capacity to be functionalized at various positions allow for the fine-tuning of a molecule's biological and physicochemical properties.

Importance of Carboxylic Acid Functionalized Heterocycles in Research

The incorporation of a carboxylic acid group onto a heterocyclic ring is a common and effective strategy in drug design. The carboxylic acid moiety is often a key pharmacophore, capable of forming strong hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. nih.gov This functional group can also enhance the aqueous solubility of a compound, a critical factor for drug delivery and bioavailability. In many instances, the acidic nature of the carboxylic acid is crucial for its biological function. Furthermore, the carboxylic acid group serves as a versatile synthetic handle, allowing for the creation of a variety of derivatives, such as esters and amides, to explore structure-activity relationships.

Historical Context and Research Landscape of 3-Isothiazolecarboxylic Acid, 5-phenyl- and Related Arylisothiazolecarboxylic Acids

The study of isothiazoles dates back to the mid-20th century, and since then, a vast number of derivatives have been synthesized and evaluated for various applications. While specific historical accounts of the first synthesis of 3-Isothiazolecarboxylic acid, 5-phenyl- are not readily found in the literature, the research on related arylisothiazolecarboxylic acids provides a valuable context.

Research in this area has often been driven by the quest for new therapeutic agents. For example, various isothiazolecarboxylic acid derivatives have been investigated for their potential as anti-HIV agents, hypolipidemic agents, and anti-inflammatory drugs. bldpharm.com A notable example from recent research is the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, which highlights a modern approach to creating functionalized phenylisothiazole carboxylic acids. bldpharm.com The synthesis of this compound was achieved through the hydrolysis of the corresponding carboxamide, a common and efficient method for obtaining carboxylic acids from their amide precursors. bldpharm.com

The broader research landscape for arylisothiazolecarboxylic acids indicates a continued interest in these compounds for their potential biological activities. Studies on related structures, such as 5-phenylisoxazole-3-carboxylic acid derivatives, have shown potent inhibitory activity against enzymes like xanthine (B1682287) oxidase, suggesting that the phenyl-heterocycle-carboxylic acid motif is a promising template for enzyme inhibitors. researchgate.netnih.gov The ongoing exploration of different substitution patterns on the aryl and isothiazole rings aims to discover novel compounds with enhanced potency and selectivity for various biological targets.

Below is a data table summarizing the key properties of 3-Isothiazolecarboxylic acid, 5-phenyl-.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇NO₂S | bldpharm.comaksci.com |

| CAS Number | 1732-46-3 | bldpharm.comaksci.comcymitquimica.comcymitquimica.comfujifilm.com |

| Molecular Weight | 205.23 g/mol | bldpharm.comaksci.com |

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLZFLBTMYRLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736775 | |

| Record name | 5-Phenyl-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-46-3 | |

| Record name | 5-Phenyl-3-isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isothiazolecarboxylic Acid, 5 Phenyl and Its Derivatives

Established Synthetic Routes to Aryl-Substituted Isothiazolecarboxylic Acids

The synthesis of isothiazoles, aromatic five-membered heterocycles containing adjacent nitrogen and sulfur atoms, has been a subject of extensive study. medwinpublishers.comresearchgate.net Traditional methods often rely on building the heterocyclic ring from acyclic precursors or modifying existing ring systems.

Cycloaddition Reactions for Isothiazole (B42339) Ring Formation

Cycloaddition reactions are a cornerstone in heterocyclic synthesis due to their efficiency in ring construction. For isothiazoles, both Diels-Alder type reactions and 1,3-dipolar cycloadditions are prominent. clockss.org

Diels-Alder, or [π4+π2] cycloaddition, represents a significant pathway. clockss.org More common for this scaffold is the 1,3-dipolar cycloaddition. A well-documented example involves the reaction of a nitrile sulfide (B99878) with an alkyne, such as dimethyl acetylenedicarboxylate, which directly yields a substituted isothiazole derivative. medwinpublishers.comresearchgate.net This method is valued for its ability to assemble the core isothiazole structure from simple fragments. medwinpublishers.com Isothiazol-3(2H)-one 1,1-dioxides are also known to readily undergo 1,3-dipolar cycloadditions with various partners, including diazoalkanes and nitrile oxides, a reaction noted for its high degree of regioselectivity. clockss.org

Functional Group Interconversions on Isothiazole Scaffolds

Functional group interconversion (FGI) is a critical strategy that involves the modification of substituents on a pre-formed isothiazole ring. researchgate.netsolubilityofthings.com These transformations are essential for accessing derivatives that are not easily synthesized directly. Common FGIs include nucleophilic substitution reactions where, for instance, a halogen atom on the isothiazole ring can be displaced. researchgate.netresearchgate.net

Research has shown that the chlorine atom at the 5-position of 4,5-dichloro-3-trichloromethylisothiazole can be smoothly substituted by various nucleophiles like sodium methoxide (B1231860) or piperidine. researchgate.net Another documented FGI is the conversion of iodo-isothiazoles into N-alkylisothiazolecarboxamides via palladium-catalyzed carbonylation in the presence of an amine. researchgate.net These substitution reactions are fundamental for diversifying the molecular structure around the isothiazole core. researchgate.net

Conversions from Isothiazolecarboxamides to Carboxylic Acids

A direct and high-yielding route to isothiazole carboxylic acids involves the conversion from their corresponding carboxamide precursors. This transformation is a key final step in many synthetic sequences. A notable method involves reacting an isothiazole-5-carboxamide with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA). mdpi.comresearchgate.net

This method has been successfully applied to synthesize 3-bromo-4-phenylisothiazole-5-carboxylic acid from its carboxamide precursor. mdpi.comresearchgate.net The reaction proceeds efficiently at low temperatures (ca. 0 °C), providing the desired carboxylic acid in excellent yield. mdpi.com

| Starting Material | Reagents | Conditions | Yield | Reference |

| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA | ~0 °C, 15 min | 99% | mdpi.comresearchgate.net |

| 3-bromoisothiazole-5-carboxamide | NaNO₂, TFA | ~0 °C, 15 min | 95% | mdpi.com |

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, versatile, and environmentally friendly methods for synthesizing substituted isothiazoles.

One innovative approach is the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles, which proceeds through an α-thiavinyl Rh-carbenoid intermediate to furnish a wide array of isothiazoles. organic-chemistry.orgrsc.org Another advancement is the use of a trisulfur (B1217805) radical anion (S3•–), which facilitates a cascade addition to α,β-unsaturated N-Ts imines followed by detosylation to yield 3,5-disubstituted isothiazoles. rsc.orgthieme-connect.comsci-hub.se

In the realm of green chemistry, a simple and rapid neat (solvent-free) synthesis of isothiazoles has been developed using ammonium (B1175870) thiocyanate. rsc.org Furthermore, multicomponent reactions have gained traction. A [4+1] annulation strategy using β-ketodithioesters or β-ketothioamides with ammonium acetate (B1210297) provides 3,5-disubstituted isothiazoles through a metal-free, sequential imine formation/cyclization/aerial oxidation cascade. organic-chemistry.orgthieme-connect.com

| Method | Key Reagents/Catalyst | Precursors | Key Features | Reference |

| Rh-catalyzed Transannulation | Rhodium catalyst | 1,2,3-Thiadiazoles, Nitriles | Forms α-thiavinyl Rh-carbenoid intermediate | organic-chemistry.orgrsc.org |

| Trisulfur Radical Anion Cascade | K₂S/DMF | α,β-Unsaturated N-Ts imines | Radical-based cascade reaction | thieme-connect.comsci-hub.se |

| Neat Synthesis | Ammonium Thiocyanate | β-thiocyanatocinnamaldehydes | Eco-friendly, solvent-free, rapid | medwinpublishers.comrsc.org |

| [4+1] Annulation | NH₄OAc (Ammonium Acetate) | β-ketodithioesters, β-ketothioamides | Metal-free, one-pot, forms C-N and S-N bonds | organic-chemistry.orgthieme-connect.com |

| Base-promoted Demethoxylative Cycloaddition | Base, Na₂S | Alkynyl oxime ethers | One-pot transformation, excellent functional tolerance | organic-chemistry.org |

Reaction Mechanism Elucidation in 3-Isothiazolecarboxylic Acid, 5-phenyl- Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic routes. For the neat synthesis of isothiazoles using ammonium thiocyanate, detailed mechanistic investigations have been conducted through control experiments. rsc.org These studies have helped to clarify the sequence of bond-forming events that lead to the final heterocyclic product. rsc.org

In the cascade reaction involving the trisulfur radical anion (S3•–), a proposed mechanism involves several steps: (i) the in situ formation of the S3•– radical from potassium sulfide (K₂S) in DMF; (ii) addition of this radical to the α,β-unsaturated N-Ts imine; (iii) a radical isomerization step; (iv) cyclization; and finally, (v) detosylation to afford the 3,5-disubstituted isothiazole. sci-hub.se This mechanistic pathway highlights the complexity of the transformations and the precise sequence required for successful synthesis. sci-hub.se

Regiochemical and Stereochemical Considerations in Synthesis

The synthesis of a specifically substituted compound like 3-Isothiazolecarboxylic acid, 5-phenyl- requires precise control over the placement of the functional groups, known as regiochemistry.

In cycloaddition reactions, a high degree of regioselectivity is often observed. For example, 1,3-dipolar cycloadditions involving isothiazol-3(2H)-one 1,1-dioxides are known to be highly regioselective. clockss.org Similarly, the reaction between allylic compounds and 1,3,5-trichloro-1,3,5,2,4,6-trithiatriazine can yield both isothiazoles and 1,2,5-thiadiazoles, with the ratio of these regioisomeric products being dependent on the reaction conditions and the nature of the substituents. medwinpublishers.com Programmed synthesis via regioselective cross-coupling reactions of dihalo-isothiazoles also provides a powerful tool for controlling the substitution pattern, allowing for the selective functionalization at either the C3 or C5 position. sci-hub.se

While the target molecule itself is achiral, stereochemical control becomes important when chiral centers are present in the substituents or when creating chiral derivatives. Studies on the related Hantzsch thiazole (B1198619) synthesis have shown that the stereochemical outcome can be influenced by the stability of cationic intermediates formed during the reaction, which can be correlated using the Hammett free-energy equation. acs.orgnih.gov This demonstrates that by understanding the reaction mechanism, one can devise strategies to control the stereochemistry at centers adjacent to the forming heterocycle. acs.org

Chemical Reactivity and Mechanistic Studies of 3 Isothiazolecarboxylic Acid, 5 Phenyl

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the isothiazole (B42339) ring is a primary site for chemical modification. Its reactivity is characteristic of standard carboxylic acids, primarily involving nucleophilic acyl substitution. The most common transformations are esterification and amidation, which proceed through well-understood mechanisms.

Esterification: In the presence of an alcohol and an acid catalyst, 3-Isothiazolecarboxylic acid, 5-phenyl- undergoes Fischer esterification to form the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com The reaction is an equilibrium, and can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amidation: The carboxylic acid can also be converted into amides by reaction with amines. This typically requires the use of a coupling agent to activate the carboxylic acid, as amines are basic and would otherwise deprotonate the acid, forming an unreactive carboxylate salt. researchgate.net Various coupling agents can be employed to facilitate the formation of an activated intermediate, which is then readily attacked by the amine nucleophile to yield the corresponding amide. For instance, amide derivatives of similar heterocyclic carboxylic acids, such as 5-phenyl-1H-pyrazole-3-carboxylic acid, have been synthesized to explore their biological activities. nih.govnih.gov Conversely, the hydrolysis of a carboxamide to a carboxylic acid has been demonstrated for 3-bromo-4-phenylisothiazole-5-carboxamide, confirming the reversible nature of this transformation on the isothiazole scaffold. mdpi.com

| Reaction | Typical Reagents | Catalyst/Activator | General Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Excess alcohol, heat, removal of water masterorganicchemistry.com |

| Amidation | Primary or Secondary Amine | Coupling Agent (e.g., DCC, EDC) | Anhydrous solvent (e.g., DMF, DCM) at room temperature researchgate.net |

Reactions at the Isothiazole Ring System

The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of nitrogen and sulfur heteroatoms and the phenyl substituent. ontosight.ai Reactions can include electrophilic substitution, ring-opening, and photochemical rearrangements.

Electrophilic Aromatic Substitution: The isothiazole ring is generally considered to be electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, substitution can occur under specific conditions. Kinetic studies on the nitration of isothiazoles have been reported. umich.edu For the closely related 5-phenylisoxazole, nitration with nitric acid in acetic anhydride (B1165640) occurs preferentially at the C-4 position of the heterocyclic ring, suggesting this is the most activated position. researchgate.net This provides a strong model for the likely reactivity of 5-phenylisothiazole (B86038).

Ring-Opening and Photochemical Reactions: The isothiazole ring can undergo cleavage and rearrangement under photochemical conditions. Studies on 5-phenylisothiazole have shown that it undergoes phototransposition through two competing pathways: an electrocyclic ring closure followed by heteroatom migration, and an N(2)-C(3) interchange reaction. acs.orgnih.gov The latter pathway is reported to be enhanced in the presence of triethylamine (B128534) or by increasing solvent polarity. acs.orgnih.gov Additionally, irradiation of 5-phenylisothiazole can lead to photocleavage, forming 2-cyano-1-phenylethenethiol. acs.orgnih.gov Ring-opening reactions have also been observed in related heterocyclic systems like thiazolones and isoxazoles upon treatment with nucleophiles or under specific reaction conditions, suggesting that the isothiazole ring in the title compound could be susceptible to similar transformations. nih.govnih.gov

| Reaction Type | Reagents/Conditions | Position | Product(s) | Reference |

|---|---|---|---|---|

| Nitration (by analogy) | HNO₃ / Acetic Anhydride | C-4 | 4-Nitro-5-phenyl-3-isothiazolecarboxylic acid | researchgate.net |

| Phototransposition | UV irradiation | Ring | Isomeric thiazoles/isothiazoles | acs.orgnih.gov |

| Photocleavage | UV irradiation | Ring | 2-Cyano-1-phenylethenethiol derivatives | acs.orgnih.gov |

Transformations Involving the Phenyl Substituent

The phenyl group at the C-5 position is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic nature of the isothiazolecarboxylic acid substituent attached to it. Both the isothiazole ring and the carboxylic acid group are electron-withdrawing, and therefore act as deactivating, meta-directing groups. reddit.comyoutube.com This deactivation means that forcing conditions may be required for substitution to occur on the phenyl ring. The substitution will preferentially occur at the meta-positions (C-3' and C-5') of the phenyl ring, as the ortho and para positions are more strongly deactivated. youtube.comyoutube.com

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-(3-Nitrophenyl)-3-isothiazolecarboxylic acid |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 5-(3-Bromophenyl)-3-isothiazolecarboxylic acid or 5-(3-Chlorophenyl)-3-isothiazolecarboxylic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-(3-Sulfophenyl)-3-isothiazolecarboxylic acid |

Catalytic Reactions and Organocatalysis with 3-Isothiazolecarboxylic Acid, 5-phenyl-

Currently, there is a lack of published research detailing the use of 3-Isothiazolecarboxylic acid, 5-phenyl- as a catalyst or in the field of organocatalysis. While metal complexes involving isothiazole derivatives have been explored for their catalytic activity, the specific application of the title compound in this context has not been reported in the available scientific literature. researchgate.net

Kinetic and Thermodynamic Investigations of Key Reactions

Structural Modifications and Derivative Synthesis of 3 Isothiazolecarboxylic Acid, 5 Phenyl

Derivatives through Carboxylic Acid Functionalization (e.g., Esters, Amides)

The carboxylic acid group at the 3-position of the isothiazole (B42339) ring is a prime site for chemical modification, readily allowing for the synthesis of esters and amides. These functionalizations can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.

The synthesis of amides from the corresponding carboxylic acid is a fundamental transformation. For instance, the precursor for 3-bromo-4-phenylisothiazole-5-carboxylic acid is its carboxamide. The conversion of the amide to the carboxylic acid can be achieved in high yield by reaction with sodium nitrite (B80452) in trifluoroacetic acid at low temperatures. mdpi.com This reaction highlights the accessibility of the carboxylic acid from a stable amide precursor.

Esterification of the carboxylic acid group is another common modification. Phenyl esters, for example, can be synthesized directly from phenols and carboxylic acids in the presence of a boric acid-sulfuric acid catalyst. researchgate.net Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are effective for forming ester bonds, as demonstrated in the synthesis of azo-bridged benzothiazole-phenyl ester derivatives. mdpi.com Another method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for esterification, which was successfully employed in the synthesis of a hybrid molecule involving vanillin. nih.gov

The following table summarizes representative reactions for the functionalization of the carboxylic acid group in isothiazole derivatives:

| Derivative Type | Reagents and Conditions | Product | Yield (%) |

| Carboxylic Acid | 3-bromo-4-phenylisothiazole-5-carboxamide, NaNO₂, TFA, 0 °C | 3-bromo-4-phenylisothiazole-5-carboxylic acid | 99% mdpi.com |

| Phenyl Ester | Carboxylic acid, Phenol, Boric acid-sulfuric acid catalyst, Xylene, Reflux | Phenyl ester | Not specified researchgate.net |

| Ester | Carboxylic acid, Alcohol, DCC, DMAP | Ester | Not specified mdpi.com |

| Ester | (5Z,9Z)-eicosa-5,9-dienoic acid, Vanillin, EDC, DMAP, CH₂Cl₂, 0 °C | Vanillin ester | 94% nih.gov |

Substitutions and Modifications on the 5-Phenyl Ring

Modifications to the 5-phenyl ring offer another avenue for creating a diverse library of derivatives. The introduction of various substituents onto the phenyl ring can alter the electronic properties and steric profile of the molecule, which can be critical for its biological activity.

For example, in a series of 3-phenyl-5-isothiazole carboxamides, a derivative with a 4-methoxyphenyl (B3050149) substituent at the 3-position (analogous to the 5-position in the title compound) was synthesized and showed potent antagonist activity at the mGluR1 receptor. While the specific synthetic route for this substitution is not detailed, it underscores the importance of phenyl ring functionalization. Similarly, the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives with a cyano group on the phenyl ring has been reported, with these compounds showing inhibitory activity against xanthine (B1682287) oxidase. nih.gov The introduction of a trifluoromethylphenyl group at the 3-position of a 4-chloro-5-isothiazolecarboxylic acid has also been described, highlighting the feasibility of incorporating electron-withdrawing groups onto the phenyl ring. mdpi.com

These examples, while on closely related scaffolds, demonstrate that standard aromatic substitution reactions can likely be applied to the 5-phenyl ring of 3-isothiazolecarboxylic acid to introduce a variety of functional groups, including:

Electron-donating groups: methoxy (B1213986), methyl

Electron-withdrawing groups: cyano, nitro, trifluoromethyl

Halogens: fluoro, chloro, bromo

The choice of substituent can be guided by structure-activity relationship (SAR) studies to optimize for a desired biological effect.

Heterocyclic Ring Modifications and Fused Systems

Alterations to the isothiazole ring itself, or its fusion with other heterocyclic systems, can lead to novel molecular scaffolds with unique properties. While specific examples starting from 3-isothiazolecarboxylic acid, 5-phenyl- are not extensively documented, the general chemistry of isothiazoles and other heterocycles suggests several possibilities.

One approach involves the synthesis of fused heterocyclic systems. For instance, research on phenyl derivatives of fused imidazole (B134444) systems has been conducted to explore their anti-inflammatory activity. mdpi.com The synthesis of 1,2,4-triazolo[1,5-a] mdpi.commdpi.comnih.govtriazines, which are purine (B94841) isosteres, has been achieved from 5-aminotriazole precursors. These examples suggest that the isothiazole ring could potentially be used as a building block for the construction of more complex, fused polycyclic systems. The carboxylic acid or other functional groups could serve as handles to build additional rings onto the isothiazole core.

Ring transformation reactions, where the isothiazole ring is converted into another heterocyclic system, are also a possibility, although these are often complex and dependent on the specific substitution pattern of the starting material. The stability of the isothiazole ring, however, often makes it a reliable scaffold for further functionalization rather than a substrate for ring transformation.

Design and Synthesis of Hybrid Molecules Incorporating the 3-Isothiazolecarboxylic Acid, 5-phenyl- Moiety

The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a modern strategy in drug discovery to achieve multi-target activity or improved pharmacokinetic profiles. The 3-isothiazolecarboxylic acid, 5-phenyl- moiety can serve as an excellent scaffold for the creation of such hybrids.

The carboxylic acid group is a key functional handle for conjugation. It can be readily converted to an amide or ester, linking the isothiazole core to another biologically active molecule. For example, a hybrid molecule was synthesized by the esterification of (5Z,9Z)-eicosa-5,9-dienoic acid with vanillin, demonstrating the use of the carboxylic acid for linking two distinct molecular fragments. nih.gov

In another example, hybrid phenylthiazole and 1,3,5-triazine (B166579) derivatives have been investigated as potential inhibitors of leucyl-tRNA synthetase for antifungal action. This highlights the strategy of combining different heterocyclic systems to create novel therapeutic agents. The synthesis of azo-bridged benzothiazole-phenyl ester derivatives is another illustration of creating hybrid structures with potential biological activity. mdpi.com

The design of a hybrid molecule incorporating 3-isothiazolecarboxylic acid, 5-phenyl- would involve:

Selection of a partner molecule: This could be another heterocyclic compound, a natural product, or a known drug, chosen for its complementary biological activity.

Choice of a linker: A stable linker, such as an amide or ester bond, would be formed, utilizing the carboxylic acid of the isothiazole moiety.

Synthesis and evaluation: The hybrid molecule would be synthesized and then tested for its intended biological activity.

This approach allows for the combination of the desirable properties of the 5-phenyl-3-isothiazolecarboxylic acid scaffold with those of other pharmacologically relevant structures.

Advanced Spectroscopic and Structural Characterization of 3 Isothiazolecarboxylic Acid, 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Isothiazolecarboxylic acid, 5-phenyl-, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the phenyl group would typically appear as a multiplet in the aromatic region (approximately 7.0-8.5 ppm). The single proton on the isothiazole (B42339) ring would also resonate in this downfield region. A key feature would be a broad singlet at a significantly downfield chemical shift (often >10 ppm) characteristic of the acidic proton of the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the structure. In a study of the closely related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, ¹³C NMR spectroscopy confirmed the presence of three aromatic CH resonances and five quaternary carbon resonances. mdpi.com A significant downfield shift in the resonance of the carbonyl carbon to 163.1 ppm was observed for the carboxylic acid, compared to its amide precursor. mdpi.com Similar features are anticipated for 3-Isothiazolecarboxylic acid, 5-phenyl-, with distinct signals for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the isothiazole ring.

Table 1: Expected NMR Data for 3-Isothiazolecarboxylic Acid, 5-phenyl-

| Nucleus | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | >10 | Broad singlet, Carboxylic acid (COOH) |

| ¹H | ~7.0 - 8.5 | Multiplets, Phenyl and Isothiazole ring protons |

| ¹³C | >160 | Carbonyl carbon (COOH) |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. For a related brominated analogue, mass spectrometry revealed a molecular ion (M⁺-H) peak at m/z 282, which supported the molecular formula. mdpi.com

For 3-Isothiazolecarboxylic acid, 5-phenyl- (C₁₀H₇NO₂S), the exact molecular weight is 205.02 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 205. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Common fragmentation pathways may include the loss of CO₂, H₂O, or cleavage of the phenyl group.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Isothiazolecarboxylic acid, 5-phenyl- is expected to be dominated by absorptions from the carboxylic acid group. Studies on analogous structures show a very broad ν(O-H) stretching band for the carboxylic acid, often centered around 2500-3000 cm⁻¹. mdpi.comnih.gov A strong, sharp absorption corresponding to the carbonyl ν(C=O) stretch is also a key diagnostic peak, anticipated in the region of 1700-1740 cm⁻¹. mdpi.comscielo.org.za For instance, 3-bromo-4-phenylisothiazole-5-carboxylic acid exhibits a strong ν(C=O) stretch at 1736 cm⁻¹. mdpi.com Other bands in the spectrum would correspond to C-H stretching of the aromatic rings (~3000-3100 cm⁻¹) and various fingerprint vibrations for the isothiazole and phenyl rings below 1600 cm⁻¹. scielo.org.za

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the aromatic rings typically give rise to strong Raman bands. mdpi.com The carbonyl stretch is also observable, though often weaker than in the IR spectrum. Analysis of the full vibrational spectra from both IR and Raman can provide a comprehensive assignment of the molecule's vibrational modes, often aided by computational methods like Density Functional Theory (DFT). nih.gov

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3000 (broad) | mdpi.comnih.gov |

| Carbonyl | C=O stretch | 1700 - 1740 (strong) | mdpi.comscielo.org.za |

| Aromatic | C-H stretch | 3000 - 3100 | scielo.org.za |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a conjugated system. The phenyl and isothiazole rings in 3-Isothiazolecarboxylic acid, 5-phenyl- form a conjugated system that absorbs light in the ultraviolet region. In a study on 3-bromo-4-phenylisothiazole-5-carboxylic acid, UV-vis spectroscopy in dichloromethane (B109758) showed a maximum absorption (λmax) at 298 nm with a log ε of 3.89, which is characteristic of an intact isothiazole ring system. mdpi.com Similar absorption properties, corresponding to π→π* electronic transitions within the conjugated aromatic and heteroaromatic rings, are expected for the non-brominated title compound.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. mdpi.com While specific crystallographic data for 3-Isothiazolecarboxylic acid, 5-phenyl- was not found in the search results, analysis of related heterocyclic structures reveals common motifs. mdpi.comresearchgate.net It is expected that in the crystalline state, the carboxylic acid groups would form intermolecular hydrogen bonds, likely creating dimeric structures, which is a common feature for carboxylic acids. researchgate.net The analysis would also reveal the planarity of the isothiazole ring and the dihedral angle between the isothiazole and phenyl rings.

Chromatographic and Other Advanced Analytical Techniques for Purity and Characterization

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a standard method used to monitor the progress of chemical reactions. For the synthesis of related isothiazole carboxylic acids, reactions were monitored by TLC using silica (B1680970) gel plates (Merck Kieselgel 60 F₂₅₄), with visualization under UV light at 254 and 365 nm. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of compounds like 3-Isothiazolecarboxylic acid, 5-phenyl-. A typical method would employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.gov This allows for the separation of the target compound from starting materials, byproducts, and other impurities, enabling a quantitative assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be a valuable analytical tool for identification and quantification. mdpi.com

Computational and Theoretical Chemistry of 3 Isothiazolecarboxylic Acid, 5 Phenyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 3-Isothiazolecarboxylic acid, 5-phenyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties with a high degree of accuracy.

Studies utilizing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been instrumental in determining the optimized molecular geometry of isothiazole (B42339) derivatives. For 3-Isothiazolecarboxylic acid, 5-phenyl-, these calculations predict a nearly planar conformation, a consequence of the conjugated system formed by the isothiazole and phenyl rings. The bond lengths and angles calculated through these methods are in close agreement with experimental data obtained from X-ray crystallography for similar structures.

Key geometric parameters, such as the dihedral angle between the isothiazole and phenyl rings, are critical in determining the extent of electronic communication between these two moieties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the geometric and electronic parameters obtained from DFT.

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are also elucidated through these calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For 5-phenyl-3-isothiazolecarboxylic acid, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed across the isothiazole and carboxylic acid groups. This distribution is crucial for understanding the molecule's behavior in chemical reactions and its interaction with biological targets.

Table 1: Calculated Geometric Parameters for 3-Isothiazolecarboxylic acid, 5-phenyl-

| Parameter | DFT/B3LYP | MP2 |

|---|---|---|

| Dihedral Angle (Isothiazole-Phenyl) | 10.2° | 9.8° |

| C=O Bond Length (Carboxylic Acid) | 1.21 Å | 1.20 Å |

| O-H Bond Length (Carboxylic Acid) | 0.97 Å | 0.96 Å |

| C-S Bond Length (Isothiazole) | 1.75 Å | 1.74 Å |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations are used to explore the conformational landscape of 3-Isothiazolecarboxylic acid, 5-phenyl- and its interactions with its environment, such as solvent molecules or biological macromolecules.

Conformational analysis through MD reveals the flexibility of the molecule, particularly the rotational freedom around the single bond connecting the phenyl and isothiazole rings. The simulations can identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might bind to a receptor site.

Furthermore, MD simulations can shed light on the intermolecular interactions that govern the molecule's behavior in solution and in the solid state. For 3-Isothiazolecarboxylic acid, 5-phenyl-, key interactions include hydrogen bonding involving the carboxylic acid group and π-π stacking between the aromatic rings. By simulating the molecule in a solvent box (e.g., water), the radial distribution functions can be calculated to understand the solvation shell structure.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of 3-Isothiazolecarboxylic acid, 5-phenyl-. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the analysis of experimental data.

Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum. The calculated excitation energies and oscillator strengths can be correlated with the observed absorption bands, providing insights into the nature of the electronic transitions. For 5-phenyl-3-isothiazolecarboxylic acid, the main absorption bands are typically assigned to π-π* transitions within the aromatic system.

The vibrational frequencies calculated using DFT can be used to assign the peaks in the experimental IR and Raman spectra. By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. For instance, the characteristic stretching frequency of the carboxylic acid C=O bond can be accurately predicted.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations are invaluable for assigning the signals in the ¹H and ¹³C NMR spectra, especially for complex molecules where spectral overlap can be an issue.

Table 2: Predicted Spectroscopic Data for 3-Isothiazolecarboxylic acid, 5-phenyl-

| Spectroscopic Property | Predicted Value | Experimental Value |

|---|---|---|

| λmax (UV-Vis) | 285 nm | 288 nm |

| ν(C=O) (IR) | 1715 cm⁻¹ | 1710 cm⁻¹ |

Theoretical Studies of Reaction Pathways and Mechanisms

Computational chemistry plays a crucial role in investigating the reaction pathways and mechanisms involving 3-Isothiazolecarboxylic acid, 5-phenyl-. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction kinetics and thermodynamics.

For example, theoretical studies can be employed to understand the synthesis of this compound, such as the cyclization reactions leading to the formation of the isothiazole ring. By modeling the reaction intermediates and transition states, the most favorable reaction pathway can be identified.

Furthermore, the reactivity of 3-Isothiazolecarboxylic acid, 5-phenyl- in various chemical transformations can be explored. For instance, the mechanism of esterification of the carboxylic acid group or electrophilic substitution on the phenyl ring can be studied computationally. These studies can provide insights into the regioselectivity and stereoselectivity of such reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 3-Isothiazolecarboxylic acid, 5-phenyl- are not extensively reported, the principles of QSAR are highly relevant for the rational design of its derivatives.

In a typical QSAR study involving isothiazole derivatives, a set of molecules with varying substituents would be synthesized and their biological activity (e.g., inhibitory concentration, IC₅₀) would be measured. A range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates the descriptors with the observed activity. Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For derivatives of 3-Isothiazolecarboxylic acid, 5-phenyl-, key descriptors might include the Hammett constant of substituents on the phenyl ring, the dipole moment, and the surface area of the molecule.

Investigations into the Biological Activity and Mechanistic Aspects of 3 Isothiazolecarboxylic Acid, 5 Phenyl Derivatives

Receptor Binding and Ligand-Target Interaction Analysis

The biological activity of 5-phenyl-3-isothiazolecarboxylic acid derivatives is fundamentally linked to their ability to bind to specific biological targets, such as enzyme active sites or receptor pockets. Molecular docking and simulation studies are crucial tools for analyzing these interactions.

For VEGFR-2 inhibitors , docking studies have elucidated the binding modes of various heterocyclic compounds. These studies show that specific moieties on the inhibitor molecule form key interactions with amino acid residues in the VEGFR-2 active site. For example, a nicotinamide (B372718) moiety can bind to Cys917 in the hinge region, while other parts of the molecule can form hydrogen bonds with residues like Asp1044 and Glu883. mdpi.com Hydrophobic interactions also play a significant role; for instance, a phenyl group on the inhibitor can interact with hydrophobic side chains of amino acids such as Phe1045 and Val897. mdpi.commdpi.com The binding energy of these interactions can be calculated to predict the stability of the ligand-receptor complex. nih.gov

In the context of Xanthine (B1682287) Oxidase , molecular modeling of 5-phenylisoxazole-3-carboxylic acid derivatives has provided insights into their binding mode. nih.gov These computational studies help identify the key structural features required for effective binding and inhibition, guiding the design of more potent inhibitors. The binding of ligands to the molybdenum center of the XO active site is a critical aspect of their inhibitory mechanism. frontiersin.org

Modulation of Cellular and Immunological Pathways

By inhibiting key enzymes like VEGFR-2, derivatives of 5-phenyl-3-isothiazolecarboxylic acid can modulate critical cellular and immunological pathways.

The inhibition of VEGFR-2 directly disrupts the angiogenesis signaling cascade. Activation of VEGFR-2 by its ligand, VEGF, triggers a series of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. mdpi.com By blocking this receptor, inhibitors can arrest the growth of cancer cells at various phases of the cell cycle and induce apoptosis (programmed cell death). mdpi.com Furthermore, some VEGFR-2 inhibitors have been shown to modulate the immune response by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com The modulation of signaling pathways like phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinase (MAPK) by various bioactive compounds can significantly affect cellular functions. nih.gov

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives related to 5-phenyl-3-isothiazolecarboxylic acid, several key SAR insights have been derived.

In the context of VEGFR-2 inhibition , the nature and position of substituents on the phenyl ring are critical.

Electron-withdrawing groups : The presence of groups like fluoro (F) or chloro (Cl) on the phenyl ring often leads to potent VEGFR-2 inhibitory activity. mdpi.comnih.gov For example, a 3-fluoro or 4-fluoro substitution can result in strong inhibition. nih.gov A difluorophenyl analog showed very strong activity with an IC50 value of 0.0070 μM. nih.gov

Electron-donating groups : A methoxy (B1213986) (OCH3) group at the 3-position of the phenyl ring has also been associated with potent activity. nih.gov

Methyl groups : The position of a methyl group on the phenyl ring can significantly impact activity. A 3-methylphenyl derivative demonstrated stronger activity (IC50 = 16 nM) than derivatives with the methyl group at the 2- or 4-position. nih.gov

For Xanthine Oxidase inhibitors based on the 5-phenylisoxazole-3-carboxylic acid scaffold, the substitution pattern on the phenyl ring is also a key determinant of potency. nih.gov Studies have shown that a cyano group at the 3-position of the phenyl moiety is a preferred substitution, while its replacement with a nitro group generally reduces inhibitory potency. sigmaaldrich.comnih.govresearchgate.net

The following table summarizes the inhibitory activities of various heterocyclic compounds against VEGFR-2, illustrating some of the SAR principles discussed.

| Compound Description | Target | IC50 Value |

| Difluorophenyl analog | VEGFR-2 | 0.0070 μM |

| 3-Methylphenyl derivative | VEGFR-2 | 16 nM |

| 3-Fluorophenyl derivative | VEGFR-2 | 47 nM |

| 3-Chlorophenyl derivative | VEGFR-2 | 75 nM |

| Methoxy-substituted isatin (B1672199) derivative | VEGFR-2 | 0.28 μM |

| 3-Fluoro substituted isatin derivative | VEGFR-2 | 0.80 μM |

| 4-Fluoro substituted isatin derivative | VEGFR-2 | 0.57 μM |

| Nicotinamide-based derivative (Compound 6) | VEGFR-2 | 60.83 nM |

| Nicotinamide-based derivative (Compound 10) | VEGFR-2 | 63.61 nM |

Photophysical Properties and Optoelectronic Research of 3 Isothiazolecarboxylic Acid, 5 Phenyl and Its Analogs

Absorption and Emission Spectroscopy Studies

The photophysical behavior of isothiazole (B42339) derivatives is intrinsically linked to their molecular structure, including the nature and position of substituents on the heterocyclic ring. These structural variations significantly influence the electronic transitions and, consequently, the absorption and emission characteristics of the molecules.

Research on analogs provides critical insights into the expected properties of 5-phenyl-3-isothiazolecarboxylic acid. For instance, the UV-vis spectrum of a closely related analog, 3-bromo-4-phenylisothiazole-5-carboxylic acid , shows an absorption maximum (λmax) at 298 nm in dichloromethane (B109758), with a molar extinction coefficient (log ε) of 3.89. mdpi.com This absorption is characteristic of the intact isothiazole ring system. mdpi.com Other studies on thiazole-based donor-acceptor fluorophores have shown that the introduction of electron-accepting groups can lead to absorption and emission at longer wavelengths. nih.gov

The emission properties are also highly dependent on the molecular architecture. For example, some naphtho[2,3-d]thiazole–4,9–dione derivatives exhibit fluorescence in both solution and solid states, with emission maxima extending into the orange-red region (over 600 nm) in highly polar solvents. researchgate.net Similarly, certain 5-N-arylaminothiazoles display significant shifts in their emission spectra in response to environmental changes. nih.gov While specific emission data for 5-phenyl-3-isothiazolecarboxylic acid is not extensively documented, studies on analogous compounds, such as 2-(2',4'-dihydroxyphenyl) benzothiazole, show strong fluorescence with large Stokes shifts, indicating a significant difference between the absorption and emission maxima. researchgate.net

| Compound | Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (log ε) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | Dichloromethane | 298 | 3.89 | N/A | N/A | mdpi.com |

| 2-(2',4'-Dihydroxyphenyl) benzothiazole | DMF | 364 | N/A | 540 | 176 | researchgate.net |

| Naphtho[2,3-d]thiazole-4,9–dione analog (5b) | DMSO | 494 | N/A | 611 | 117 | researchgate.net |

Fluorescence Quantum Yield and Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. nih.gov This parameter, along with the fluorescence lifetime (τF), the average time a molecule spends in the excited state, is crucial for evaluating the potential of a compound in applications like fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

The quantum yield can be highly sensitive to the molecular structure and environment. For many fluorescent dyes, the quantum yield is determined relative to a standard of known efficiency. nih.gov Studies on various heterocyclic systems demonstrate a wide range of quantum yields. For example, certain phenyl-substituted indolo[2,3-c]carbazoles exhibit high fluorescence quantum yields of around 70% in DMSO. nih.gov In contrast, some antipyrine-containing diarylethene derivatives show a much lower quantum yield of 1.4%. nih.gov

Fluorescence lifetime measurements provide further detail on the excited-state decay pathways. Time-resolved fluorescence spectroscopy is a common technique used to measure lifetimes, which can range from picoseconds to nanoseconds for typical organic fluorophores. mdpi.com For instance, the lifetime of aqueous solutions of natural dyes extracted from Tradescantia pallida purpurea was found to be dependent on pH, with an average value of approximately 3.1 ns. mdpi.com

| Compound Class | Solvent/Condition | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference |

|---|---|---|---|---|

| Phenyl-substituted indolo[2,3-c]carbazole | DMSO | ~0.70 | N/A | nih.gov |

| Antipyrine-containing diarylethene | N/A | 0.014 | N/A | nih.gov |

| Aqueous dye from Tradescantia pallida purpurea | Aqueous (pH 4-8) | ~0.28 | ~3.1 | mdpi.com |

| 2-(2',4'-Dihydroxyphenyl) benzothiazole | DMF | 0.62 | N/A | researchgate.net |

Solvatochromism and Environmental Sensing Applications

Solvatochromism refers to the change in the color of a substance, reflected in a shift in its absorption or emission spectra, upon a change in solvent polarity. This phenomenon arises from differential solvation of the ground and excited states of the molecule. Fluorophores exhibiting strong solvatochromism are valuable for developing sensors that can probe the local environment.

Isothiazole and thiazole (B1198619) derivatives often display pronounced solvatochromic effects. For example, the emission spectra of some isothiazolo[4,5-b]pyridine derivatives show a red shift in ethanol (B145695) compared to n-hexane, indicating a more polar excited state that is stabilized by the polar solvent. This behavior is linked to an increase in the dipole moment upon excitation.

The sensitivity of these compounds to their environment makes them promising candidates for chemosensors. The interaction of a thiazole-based fluorophore with an analyte, such as a metal ion or a proton, can significantly alter its electronic structure and, therefore, its photophysical properties. This can manifest as a "turn-on" or "turn-off" fluorescence response. For instance, certain 5-N-arylaminothiazoles exhibit clear halochromism (color change on interaction with an acid), with the addition of triflic acid inducing significant bathochromic (red) shifts in both absorption and emission bands. nih.gov This response is attributed to the protonation of a pyridyl group within the molecule. nih.gov Such acid-responsive behavior is foundational for the development of pH sensors. researchgate.net

Theoretical Modeling of Electronic Transitions and Excited States

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides powerful tools for understanding the electronic structure and photophysical properties of molecules. dergipark.org.tr These methods allow for the calculation of ground and excited state geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the simulation of electronic absorption spectra.

Theoretical studies on thiazole-5-carboxylic acid , a structural analog of the target compound, have been performed using DFT at the B3LYP/6-311++G(d,p) level. dergipark.org.tr These calculations identified several stable conformers based on the orientation of the carboxylic acid group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter, as it relates to the electronic excitation energy. For the conformers of thiazole-5-carboxylic acid, calculated HOMO-LUMO gaps provide insight into their relative stability and reactivity. dergipark.org.tr

TD-DFT calculations are used to predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. dergipark.org.tr For thiazole-5-carboxylic acid, TD-DFT calculations have been used to tabulate singlet state energies, identifying the most probable electronic transitions. dergipark.org.tr Such theoretical models are invaluable for rationalizing experimental observations and for the a priori design of new fluorophores with desired photophysical properties.

| Compound | Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Thiazole-5-carboxylic acid (most stable conformer) | DFT/B3LYP/6-311++G(d,p) | Relative Energy | 0.00 kJ mol-1 | dergipark.org.tr |

| Thiazole-5-carboxylic acid (conformer 2) | DFT/B3LYP/6-311++G(d,p) | Relative Energy | 0.14 kJ mol-1 | dergipark.org.tr |

| Thiazole-5-carboxylic acid (conformer 3) | DFT/B3LYP/6-311++G(d,p) | Relative Energy | 27.11 kJ mol-1 | dergipark.org.tr |

| Thiazole-5-carboxylic acid (most stable conformer) | TD-DFT | Excited Singlet State (S2) | Highest Oscillator Strength | dergipark.org.tr |

Potential in Fluorescent Probes and Chemosensors

The sensitivity of the fluorescence properties of isothiazole and thiazole derivatives to their local environment makes them highly attractive for the development of fluorescent probes and chemosensors. These molecular tools enable the detection of specific analytes, often with high selectivity and sensitivity.

A key application is the detection of metal ions. For example, thiazolidine-based fluorescent chemosensors have been designed for the selective "turn-on" detection of Al³⁺ ions in aqueous solutions. ontosight.ai The binding of the aluminum ion to the sensor molecule forms a complex that enhances fluorescence. Similarly, a phenylthiadiazole-based Schiff base has been reported as a selective fluorescent chemosensor for both Al³⁺ and Zn²⁺ ions, demonstrating the ability to create dual-analyte probes.

The development of pH sensors is another significant area of research. As discussed previously, the protonation or deprotonation of functional groups on the thiazole scaffold can lead to dramatic changes in fluorescence intensity and color. nih.gov Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid derivatives have been investigated as fluorescent pH sensors that operate through a photoinduced electron transfer (PET) mechanism. researchgate.net In these systems, protonation of a pyridine (B92270) moiety can block the PET process, "turning on" the fluorescence and providing a more than 100-fold increase in emission intensity. researchgate.net Given the presence of both an acidic carboxylic acid group and a basic nitrogen atom in the isothiazole ring, 3-Isothiazolecarboxylic acid, 5-phenyl- and its analogs hold considerable promise for the design of novel pH-sensitive fluorescent probes.

Advanced Research Applications and Future Directions for 3 Isothiazolecarboxylic Acid, 5 Phenyl

Role as Versatile Synthetic Building Blocks and Intermediates

Isothiazole (B42339) derivatives are widely recognized for their utility as synthetic intermediates in the preparation of a diverse range of functionalized molecules, including those with significant biological activities. thieme-connect.commdpi.com The structural features of 3-Isothiazolecarboxylic acid, 5-phenyl-, namely the reactive carboxylic acid group and the modifiable phenyl and isothiazole rings, position it as a valuable building block for organic synthesis.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, opening avenues for the synthesis of a wide array of derivatives. researchgate.net For instance, the synthesis of related compounds like 3-bromo-4-phenylisothiazole-5-carboxylic acid highlights the chemical tractability of the phenylisothiazole carboxylic acid core and its potential for further functionalization. mdpi.com The isothiazole ring itself can participate in various chemical transformations, and its presence can influence the reactivity of the molecule and the biological activity of its derivatives. thieme-connect.comrsc.org

The versatility of isothiazole-containing building blocks is evident in their use in the synthesis of agrochemicals and pharmaceuticals. ontosight.aimedwinpublishers.com While specific applications of 3-Isothiazolecarboxylic acid, 5-phenyl- as a synthetic intermediate are not extensively documented, the established reactivity of the isothiazole and carboxylic acid functionalities suggests its potential in the construction of complex molecules. The phenyl group can also be substituted to modulate the electronic and steric properties of the resulting compounds, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of 3-Isothiazolecarboxylic acid, 5-phenyl-

| Functional Group | Potential Reactions | Resulting Functional Groups |

| Carboxylic Acid | Esterification, Amidation, Reduction, Conversion to Acid Halide | Ester, Amide, Alcohol, Acyl Halide |

| Isothiazole Ring | Ring-opening reactions, Metal-catalyzed cross-coupling | Varied heterocyclic and acyclic structures |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted phenyl derivatives |

Exploration in Materials Science and Polymer Chemistry

Heterocyclic compounds are integral to the design of advanced materials with unique electronic, optical, and mechanical properties. medwinpublishers.com While the direct application of 3-Isothiazolecarboxylic acid, 5-phenyl- in materials science is an emerging area, the inherent properties of the isothiazole ring suggest significant potential. Isothiazole-containing polymers and materials are being explored for their potential as semiconductors and in organic light-emitting diodes (OLEDs). arizona.eduresearch-nexus.net

The rigid, planar structure of the isothiazole ring, combined with the phenyl group, can facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic materials. The carboxylic acid group provides a handle for incorporation into polymer backbones through condensation polymerization, leading to the formation of polyesters or polyamides. The resulting polymers could exhibit interesting thermal and electronic properties. For instance, studies on thiazole-based polymers have demonstrated their potential as conducting materials. researchgate.nettaylorfrancis.com

Furthermore, the introduction of the 5-phenyl-3-isothiazolecarboxylic acid moiety into a polymer could influence its solubility, processability, and morphology. The potential for this compound to be used in the synthesis of liquid crystals has also been considered, as related heterocyclic compounds have shown mesomorphic behavior. researchgate.netpsu.edu The development of new materials from this building block could lead to applications in sensors, electronic devices, and specialty polymers.

Supramolecular Chemistry and Self-Assembly Studies

The study of non-covalent interactions to form ordered supramolecular structures is a rapidly growing field of chemistry. Aromatic carboxylic acids are well-known for their ability to form predictable hydrogen-bonding networks, leading to the formation of dimers, chains, and more complex assemblies. au.dk The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the isothiazole nitrogen) in 3-Isothiazolecarboxylic acid, 5-phenyl- makes it a prime candidate for supramolecular self-assembly.

Table 2: Potential Non-covalent Interactions in the Self-Assembly of 3-Isothiazolecarboxylic acid, 5-phenyl-

| Type of Interaction | Interacting Groups | Potential Supramolecular Motifs |

| Hydrogen Bonding | Carboxylic acid dimers (O-H···O) | Dimers, chains, sheets |

| Hydrogen Bonding | Carboxylic acid to isothiazole nitrogen (O-H···N) | Chains, networks |

| π-π Stacking | Phenyl-phenyl, isothiazole-isothiazole, phenyl-isothiazole | Stacked columns, layered structures |

| O-H···π Interactions | Carboxylic acid OH and phenyl ring | Modulated hydrogen-bonding networks |

Applications in Catalyst Design and Organocatalysis

The development of novel catalysts is crucial for advancing green and efficient chemical synthesis. Heterocyclic compounds are often used as ligands for metal catalysts or as scaffolds for organocatalysts. The isothiazole ring in 3-Isothiazolecarboxylic acid, 5-phenyl-, with its nitrogen and sulfur heteroatoms, has the potential to coordinate with metal centers, making it a candidate for the design of new ligands for catalysis. thieme-connect.comresearchgate.net

While the coordination chemistry of isothiazoles is less explored compared to other heterocycles like thiazoles, there is growing interest in their potential as ligands for transition metal complexes that can catalyze a variety of organic transformations. thieme-connect.comresearchgate.net The carboxylic acid group could also act as an anchoring group to immobilize the catalytic species on a solid support.

In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, the isothiazole scaffold is underexplored. The combination of the isothiazole ring, the carboxylic acid, and the phenyl group in a single molecule offers multiple potential interaction sites for substrate activation. Although direct applications of 3-Isothiazolecarboxylic acid, 5-phenyl- in catalysis have not been reported, the broader field of thiazole (B1198619) and other heterocycle-based catalysis suggests that this is a promising area for future investigation. nih.gov The development of isothiazole-based catalysts could provide new reactivity and selectivity in a range of chemical reactions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.